molecular formula C8H20BrN3S B12739102 N'-Ethylamidinothiocholine CAS No. 51384-91-9

N'-Ethylamidinothiocholine

Cat. No.: B12739102
CAS No.: 51384-91-9
M. Wt: 270.24 g/mol
InChI Key: RRSPOVJJVYGEJC-VRTOBVRTSA-M
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Description

N’-Ethylamidinothiocholine is a chemical compound that belongs to the class of thiocholines. Thiocholines are known for their applications in biochemical studies, particularly in the determination of cholinesterases. N’-Ethylamidinothiocholine is characterized by the presence of an ethyl group attached to the amidinothiocholine structure, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Ethylamidinothiocholine typically involves the reaction of ethylamine with a suitable amidinothiocholine precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-Ethylamidinothiocholine may involve large-scale batch or continuous processes. The raw materials, including ethylamine and the amidinothiocholine precursor, are mixed in reactors under controlled conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-Ethylamidinothiocholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: N’-Ethylamidinothiocholine can participate in nucleophilic substitution reactions, where the ethyl group or the thiocholine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N’-Ethylamidinothiocholine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is employed in studies involving cholinesterases, where it serves as a substrate or inhibitor.

    Medicine: N’-Ethylamidinothiocholine is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-Ethylamidinothiocholine involves its interaction with molecular targets such as cholinesterases. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. The pathways involved include the cholinergic neurotransmission pathway, which plays a crucial role in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N’-Methylamidinothiocholine: Similar structure but with a methyl group instead of an ethyl group.

    Acetylthiocholine: Contains an acetyl group instead of an amidinothiocholine moiety.

    Benzoylthiocholine: Features a benzoyl group in place of the amidinothiocholine structure.

Uniqueness

N’-Ethylamidinothiocholine is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other thiocholines may not be as effective.

Properties

CAS No.

51384-91-9

Molecular Formula

C8H20BrN3S

Molecular Weight

270.24 g/mol

IUPAC Name

2-[(E)-(ethylhydrazinylidene)methyl]sulfanylethyl-trimethylazanium;bromide

InChI

InChI=1S/C8H20N3S.BrH/c1-5-9-10-8-12-7-6-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/b10-8+;

InChI Key

RRSPOVJJVYGEJC-VRTOBVRTSA-M

Isomeric SMILES

CCN/N=C/SCC[N+](C)(C)C.[Br-]

Canonical SMILES

CCNN=CSCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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